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Compound of Interest

Compound Name: 4-(3-bromophenyl)benzoic Acid

Cat. No.: B1335875

An In-depth Technical Guide to 4-(3-
Bromophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and
synthetic aspects of 4-(3-bromophenyl)benzoic acid (also known as 3'-Bromo-[1,1'-
biphenyl]-4-carboxylic acid). Due to the limited availability of direct experimental data for this
specific isomer in public databases, this document leverages established chemical principles
and data from structurally analogous compounds to provide a robust profile. This guide is
intended to support research and development activities by offering insights into its synthesis,
characterization, and key properties.

Core Chemical and Physical Properties

4-(3-Bromophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structure,
featuring a bromine atom on one phenyl ring and a carboxylic acid on the other, makes it a
valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals
and functional materials.

Structural and Identifying Information
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Identifier Value

IUPAC Name 4-(3-Bromophenyl)benzoic acid

Synonym 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid

CAS Number 5737-83-7[1]

Molecular Formula C13HoBroOz[1]

Molecular Weight 277.12 g/mol [1]

Canonical SMILES C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=0)0O
InChl Key FTVLGXGFLSQGPG-UHFFFAOYSA-N

Physicochemical Data

Direct experimental values for many physical properties of 4-(3-bromophenyl)benzoic acid
are not readily available. The data presented below are based on computational predictions
and comparisons with structurally similar compounds, such as its isomer 4-(4-
bromophenyl)benzoic acid and the parent compound, benzoic acid.
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Property

Predicted/Estimated Value

Notes

Melting Point

> 250 °C

Biphenyl carboxylic acids are
typically high-melting solids.
The related 4'-bromo isomer
has a melting point of 301-302
°C.

Boiling Point

~420 °C

Estimated, as decomposition
may occur at high

temperatures.

Solubility

Sparingly soluble in water.
Soluble in organic solvents like
DMSO, DMF, and hot ethanol.

The carboxylic acid group
imparts some polarity, but the
large biphenyl structure
dominates, leading to low

aqueous solubility.

pKa

The pKa is expected to be
slightly lower (more acidic)
than that of benzoic acid (4.20)
due to the electron-
withdrawing effect of the

biphenyl system.

LogP

The octanol-water partition
coefficient is predicted to be
high, indicating significant

lipophilicity.

Reactivity and Chemical Profile

The chemical behavior of 4-(3-bromophenyl)benzoic acid is dictated by its two primary

functional groups: the carboxylic acid and the aryl bromide.

o Carboxylic Acid Group: This group can undergo standard reactions such as esterification,

amidation, and reduction to the corresponding alcohol. It also readily forms carboxylate salts

upon reaction with a base.
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o Aryl Bromide: The bromine atom serves as a handle for various cross-coupling reactions. It
is particularly amenable to Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig
amination reactions, allowing for the introduction of a wide range of substituents at the 3'-
position. This makes the molecule a versatile building block for creating more complex
molecular architectures.

Experimental Protocols

The most common and efficient method for synthesizing 4-(3-bromophenyl)benzoic acid is
the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of (4-
carboxyphenyl)boronic acid with 1,3-dibromobenzene or, more commonly, 3-
bromophenylboronic acid with a 4-halobenzoic acid derivative.

Reaction Scheme:

Materials:

(4-Carboxyphenyl)boronic acid (1.2 equivalents)

e 1,3-Dibromobenzene (1.0 equivalent)

o Palladium(ll) acetate (Pd(OAC)z, 2 mol%)

o Triphenylphosphine (PPhs, 8 mol%) or other suitable phosphine ligand
o Potassium carbonate (K2COs, 3.0 equivalents)

e Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

» Nitrogen or Argon gas (for inert atmosphere)

e Hydrochloric acid (1 M)

o Ethyl acetate
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 Brine (saturated NaCl solution)
¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (4-
carboxyphenyl)boronic acid, 1,3-dibromobenzene, palladium(ll) acetate, triphenylphosphine,
and potassium carbonate.

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24
hours. Monitor the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Acidify the mixture to a pH of ~2 with 1 M HCI. This will protonate the carboxylic acid,
causing the product to precipitate.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water
or toluene) to obtain pure 4-(3-bromophenyl)benzoic acid.

Analytical and Spectral Characterization

While specific spectra for 4-(3-bromophenyl)benzoic acid are not widely published, the
following section details the expected spectral characteristics based on its structure and
analysis of similar compounds.
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Technique

Expected Observations

1H NMR

- Aromatic Region (7.0-8.2 ppm): A complex
multiplet pattern is expected for the 8 aromatic
protons. The protons on the benzoic acid ring
will likely appear as two doublets (an AA'BB'
system), while the protons on the bromophenyl
ring will show a more complex splitting pattern
(dd, t, d).- Carboxylic Proton (~12-13 ppm): A

broad singlet, which is exchangeable with D20.

13C NMR

- Aromatic Carbons (120-145 ppm): Expect 12
distinct signals for the aromatic carbons due to
the lack of symmetry. The carbon attached to
the bromine will be in the lower end of this range
(~122 ppm), and the carbons attached to the
other ring and the carboxyl group will be
deshielded.- Carboxylic Carbon (~167-170

ppm): A single signal for the carbonyl carbon.

IR Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad
band from 2500-3300 cm~1.- C=0 Stretch
(Carboxylic Acid): A strong, sharp absorption
band around 1680-1710 cm~1.- C=C Stretch
(Aromatic): Peaks in the 1450-1600 cm~1
region.- C-Br Stretch: A signal in the fingerprint
region, typically around 500-650 cm~1.

Mass Spectrometry (EI)

- Molecular lon (M™*): A prominent peak at m/z
276 and an isotopic peak (M+2) at m/z 278 of
nearly equal intensity, which is characteristic of
a molecule containing one bromine atom.- Key
Fragments: Loss of -OH (m/z 259/261), loss of -
COOH (m/z 231/233), and loss of Br (m/z 197).

Mandatory Visualizations

Synthetic and Purification Workflow
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The following diagram illustrates the general workflow for the synthesis and purification of 4-(3-
bromophenyl)benzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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